molecular formula C28H38O19 B12765175 Cellobiose octaacetate, D- CAS No. 5853-08-7

Cellobiose octaacetate, D-

Cat. No. B12765175
CAS RN: 5853-08-7
M. Wt: 678.6 g/mol
InChI Key: LVXSMDFTFXVSFM-YKVWFVLNSA-N
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Description

Cellobiose octaacetate, D- is a useful research compound. Its molecular formula is C28H38O19 and its molecular weight is 678.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cellobiose octaacetate, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cellobiose octaacetate, D- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5853-08-7

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h9,20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1

InChI Key

LVXSMDFTFXVSFM-YKVWFVLNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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